N-Cyclopropyl-6-hydrazinylnicotinamide
Description
N-Cyclopropyl-6-hydrazinylnicotinamide (CAS: 1183772-38-4) is a heterocyclic organic compound with the molecular formula C₉H₁₂N₄O and a molecular weight of 192.22 g/mol . Structurally, it features a pyridine ring substituted at the 6-position with a hydrazinyl group (-NH-NH₂) and at the 3-position with a cyclopropylcarboxamide moiety. It is commercially available at 95% purity , suggesting its use in pharmaceutical or synthetic chemistry research.
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
N-cyclopropyl-6-hydrazinylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N4O/c10-13-8-4-1-6(5-11-8)9(14)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,11,13)(H,12,14) |
InChI Key |
GHDDDRYMBDGFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-hydrazinylnicotinamide typically involves the reaction of cyclopropylamine with 6-chloronicotinic acid hydrazide under specific conditions . The reaction is carried out in an inert atmosphere, often under nitrogen, and at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-6-hydrazinylnicotinamide undergoes various chemical reactions, including:
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
N-Cyclopropyl-6-hydrazinylnicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-6-hydrazinylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural analogs share core pyridine or pyrazine scaffolds but differ in substituents, influencing their physicochemical properties and applications. Below is a detailed comparison:
Key Observations :
Reactivity :
- The hydrazinyl group in this compound enhances nucleophilic and redox reactivity compared to chloro or nitrile analogs . This makes it suitable for conjugation reactions or metal coordination.
- 6-Cyclopropyl-2-pyrazinamine ’s pyrazine ring offers electron-deficient aromaticity, favoring interactions in catalytic systems but limiting hydrogen-bonding capacity .
Solubility and Stability :
- The cyclopropylamide group in the target compound may improve lipid solubility compared to purely aromatic analogs, though conflicting storage guidelines suggest sensitivity to temperature and oxidation .
- Chlorinated derivatives (e.g., 6-chloropyridine analogs) exhibit higher thermal stability but lower solubility in polar solvents due to reduced polarity .
Biological Relevance :
- The hydrazinyl group is associated with antimicrobial and anticancer activity in related compounds, whereas chloro or nitrile substituents are often linked to enzyme inhibition (e.g., kinase inhibitors) .
Notes on Discrepancies and Limitations
Biological Activity
N-Cyclopropyl-6-hydrazinylnicotinamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article explores its synthesis, biological interactions, and implications for therapeutic applications.
Chemical Structure and Synthesis
This compound has a molecular formula of CHNO and a molar mass of 192.22 g/mol. The compound features a cyclopropyl group attached to a hydrazine moiety, which is further connected to a nicotinamide structure. The synthesis typically involves the reaction between cyclopropylamine and 6-chloronicotinic acid hydrazide under controlled conditions to promote the formation of the hydrazine linkage.
General Reaction Mechanism
The general reaction can be represented as follows:
This reaction exemplifies nucleophilic substitution mechanisms that are crucial for forming complex structures in organic chemistry.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in oncology and infectious disease treatment. The hydrazine component is associated with various biological processes, including enzyme inhibition and metabolic pathway modulation.
Potential Therapeutic Applications
The compound's unique structure suggests potential applications across several fields:
- Oncology : Similar compounds have shown anti-cancer properties, indicating that this compound may possess similar efficacy.
- Infectious Diseases : Its structural characteristics may contribute to antimicrobial activity.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies may include:
- Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes related to disease pathways.
- Receptor Binding : Analyzing how the compound binds to various receptors in human cells.
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N-Cyclopropyl-2-ethyl-6-methylaniline | CHN | Exhibits different biological activity patterns |
| N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine | CHN | Known for its anti-cancer properties |
| N-Cyclopropyl-6-methoxycarbonylpyridine-3-sulfonamide | CHNOS | Potential use in antimicrobial applications |
These comparisons underscore the diversity within this chemical class while emphasizing the distinct biological activities that may arise from structural variations.
Case Studies and Research Findings
Research findings on this compound are still emerging. Initial studies have suggested promising results in vitro, where the compound demonstrated notable effects on cell viability and proliferation in cancer cell lines. Further investigations are needed to validate these findings through in vivo models and clinical trials.
Notable Research Findings
- In Vitro Studies : Preliminary assays indicate that this compound may inhibit cell growth in specific cancer types.
- Mechanistic Insights : Ongoing research aims to elucidate the mechanisms by which this compound exerts its biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
